molecular formula C13H11NO6 B11764736 (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone

(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone

Cat. No.: B11764736
M. Wt: 277.23 g/mol
InChI Key: RICFDSNXGAVIQE-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is a synthetic organic compound characterized by the presence of both a nitrophenyl and a furan moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone typically involves the reaction of 4,5-dimethoxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of glacial acetic acid as a solvent and red fuming nitric acid as a nitrating agent. The reaction is carried out at low temperatures (0°C) to ensure controlled nitration and high yield .

    Step 1: Dissolve 4,5-dimethoxybenzaldehyde in glacial acetic acid.

    Step 2: Add red fuming nitric acid dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: After the reaction is complete, pour the mixture into water to precipitate the product.

    Step 4: Filter and recrystallize the product from ethanol to obtain pure this compound as yellow crystals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).

Major Products

    Reduction: (4,5-Dimethoxy-2-aminophenyl)(furan-2-yl)methanone.

    Substitution: Various substituted phenyl-furan derivatives.

    Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

This compound is studied for its potential biological activities. The presence of both nitro and methoxy groups suggests it could interact with biological molecules in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Research focuses on their ability to act as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone
  • (2-Amino-4,5-dimethoxy-phenyl)(furan-2-yl)methanone

Uniqueness

Compared to similar compounds, (4,5-Dimethoxy-2-nitrophenyl)(furan-2-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a furan moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(furan-2-yl)methanone

InChI

InChI=1S/C13H11NO6/c1-18-11-6-8(13(15)10-4-3-5-20-10)9(14(16)17)7-12(11)19-2/h3-7H,1-2H3

InChI Key

RICFDSNXGAVIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CO2)[N+](=O)[O-])OC

Origin of Product

United States

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